

# BI-1910: Modulating the Tumor Microenvironment Through TNFR2 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI-1910   |           |
| Cat. No.:            | B15604077 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

**BI-1910** is an agonistic human monoclonal antibody of the IgG2 isotype that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2, a member of the TNF receptor superfamily, is a key co-stimulatory molecule for T cells and is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][3] Its role in promoting tumor growth and survival has made it a promising target for cancer immunotherapy.[1][3] **BI-1910** offers a differentiated therapeutic approach by agonizing TNFR2 to stimulate anti-tumor immune responses.[4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **BI-1910**'s effect on the tumor microenvironment, its mechanism of action, and relevant experimental methodologies.

## Mechanism of Action: TNFR2 Agonism and Immune Activation

**BI-1910** functions as a TNFR2 agonist, meaning it binds to and activates the receptor.[5] This activation has been shown to stimulate and enhance the activation of both CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[1][5] A key feature of **BI-1910** is its ability to selectively bind to TNFR2 without inhibiting the binding of its natural ligand, TNF- $\alpha$ .[1][6] Preclinical studies



have demonstrated that **BI-1910**'s anti-tumor activity is independent of Fc gamma receptor (FcyR) expression.[3]

## **Signaling Pathways**

Upon binding to **BI-1910**, TNFR2 is thought to initiate downstream signaling cascades that promote T cell proliferation, survival, and effector functions. The two primary pathways associated with TNFR2 activation are the non-canonical NF-kB pathway and the PI3K/Akt pathway.





Click to download full resolution via product page

Caption: TNFR2 signaling activated by BI-1910.



## **Preclinical Data**

Note: Detailed quantitative data and specific experimental protocols from preclinical studies are not fully available in the public domain. The following is a summary of the reported findings.

**BI-1910** has demonstrated broad anti-tumor activity in multiple preclinical in vivo models.[3] These studies have shown that **BI-1910** can induce strong anti-tumoral immune responses.[7]

### **Murine Tumor Models**

The anti-tumor effects of **BI-1910**, both as a monotherapy and in combination with anti-PD-1 therapy, were evaluated in several murine tumor models, including:

- B16 melanoma
- MC38 colon cancer
- CT26 colon cancer[8]

In these models, **BI-1910** demonstrated robust T-cell mediated anti-tumor activity, resulting in tumor regression and immune rejection.[8] The combination of **BI-1910** with an anti-PD-1 antibody showed additive anti-tumor effects, providing a strong rationale for clinical evaluation of this combination.[8]

## **Experimental Protocols (Representative)**

While specific protocols for the **BI-1910** preclinical studies have not been published, a representative workflow for evaluating an immune-modulatory antibody in syngeneic mouse models is outlined below.





Click to download full resolution via product page

**Caption:** A typical workflow for preclinical in vivo studies.

## **Clinical Data**

## Phase 1/2a Clinical Trial (NCT06205706)

A Phase 1/2a clinical trial was initiated to evaluate the safety, tolerability, and preliminary efficacy of **BI-1910** in patients with advanced solid tumors.[6][9] The trial was designed to assess **BI-1910** both as a single agent and in combination with the anti-PD-1 therapy, pembrolizumab.[8]



#### Phase 1 Single-Agent Dose Escalation

The single-agent dose-escalation portion of the Phase 1 study has been completed.[6]

| Parameter                           | Value                                                           |  |
|-------------------------------------|-----------------------------------------------------------------|--|
| Number of Patients Treated          | 26                                                              |  |
| Dose Range                          | 4 mg to 900 mg                                                  |  |
| Dosing Schedule                     | Intravenously every three weeks                                 |  |
| Best Clinical Response              | Stable Disease in 12 out of 26 patients                         |  |
| Durable Disease Control (>6 months) | 5 patients                                                      |  |
| Tumor Types with Durable Control    | Neuroendocrine, salivary gland, endometrial, and ovarian tumors |  |
| Dose-Limiting Toxicities            | None observed                                                   |  |
| Most Common Adverse Event           | Fatigue                                                         |  |

#### Data as of September 6, 2025.[9]

Early results from the trial indicated favorable pharmacokinetic data and robust target engagement.[6][9] Evidence of T cell proliferation was observed in patients within the target dose range.[6] The durable responses were associated with strong T-cell activation.[9]

## **Experimental Protocol: Phase 1/2a Study Design**





Click to download full resolution via product page

Caption: High-level design of the BI-1910 Phase 1/2a trial.

### Conclusion

**BI-1910**, a TNFR2 agonist antibody, has demonstrated a promising mechanism of action by activating key immune cells within the tumor microenvironment. Preclinical studies have shown its potential for anti-tumor activity, both as a monotherapy and in combination with PD-1 blockade. Early clinical data from the Phase 1 trial suggest that **BI-1910** is well-tolerated and can induce disease control in patients with advanced solid tumors, which appears to be associated with T-cell activation. While the development of **BI-1910** is currently paused pending a strategic review, the data generated thus far provide compelling validation for TNFR2 as a therapeutic target in oncology.[9] Further investigation is warranted to fully elucidate the clinical potential of this therapeutic approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. BioInvent to Present Phase 1 Clinical Data for BI-1910, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC BioSpace [biospace.com]
- 3. BioInvent presents preclinical data at SITC providing clear evidence of the potential of anti-TNFR2 antibody BI-1910 | BioInvent [bioinvent.se]
- 4. BI-1910 | BioInvent [bioinvent.com]
- 5. Facebook [cancer.gov]
- 6. BioInvent to Present Phase 1 Clinical Data for BI-1910, a TNFR2 Agonist for the Treatment of Solid Tumors, at SITC | BioInvent [bioinvent.com]
- 7. bioinvent.com [bioinvent.com]
- 8. bioinvent.com [bioinvent.com]
- 9. BioInvent's BI-1910 Data Validates TNFR2 as a Novel Immunotherapy Approach in Advanced Solid Tumors: Phase 1 Data at SITC 2025 | BioInvent [bioinvent.com]
- To cite this document: BenchChem. [BI-1910: Modulating the Tumor Microenvironment Through TNFR2 Agonism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604077#bi-1910-s-effect-on-the-tumor-microenvironment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com